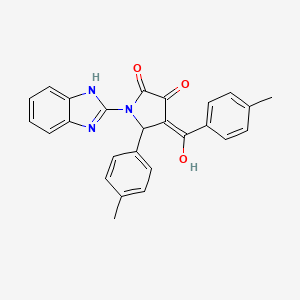![molecular formula C20H18FN3O3 B11124168 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11124168.png)
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of pharmacological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-aminobenzoic acid, which is then reacted with phenyl isothiocyanate to form a thiourea intermediate. This intermediate undergoes cyclization to form the quinazoline core structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a formyl group using selenium dioxide (SeO2) as the oxidizing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Scientific Research Applications
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active quinazoline derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as NOS-II and TNF-α, which are involved in inflammatory processes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
3-phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial and anticancer activities.
4(3H)-quinazolinone: Widely studied for its antimalarial, antitumor, and anticonvulsant properties.
2,3,6-trisubstituted quinazolines: Noted for their anti-inflammatory and analgesic effects.
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of ethyl and fluorophenyl groups, which may enhance its pharmacological activity and specificity.
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27) |
InChI Key |
PHVDDYLMZMZCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-fluorobenzyl)-4-oxobutanamide](/img/structure/B11124086.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazol-2-yl}methanol](/img/structure/B11124098.png)
![3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124106.png)
![1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzotriazole](/img/structure/B11124109.png)
![4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide](/img/structure/B11124110.png)
![methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11124115.png)
![allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11124126.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cycloheptylalaninamide](/img/structure/B11124129.png)
![7-(3-ethoxypropyl)-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11124134.png)
![methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11124141.png)
![N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124144.png)

![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124163.png)
![3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11124164.png)
